Product packaging for Lauryldiethanolamine(Cat. No.:CAS No. 1541-67-9)

Lauryldiethanolamine

Cat. No.: B073527
CAS No.: 1541-67-9
M. Wt: 273.45 g/mol
InChI Key: NKFNBVMJTSYZDV-UHFFFAOYSA-N
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Description

N-Lauryldiethanolamine is a high-purity diethanolamine derivative where the hydrogen of the amino group is substituted by a lauryl (dodecyl) chain. This molecular structure, featuring both a long hydrophobic alkyl chain and a hydrophilic diethanolamine headgroup, classifies it as a non-ionic surfactant and a versatile chemical intermediate. Its primary research value lies in its surface-active properties, making it a critical compound for investigating micelle formation, emulsification processes, and the development of novel detergents and cleaning agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H35NO2 B073527 Lauryldiethanolamine CAS No. 1541-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[dodecyl(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3
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InChI Key

NKFNBVMJTSYZDV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO2
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DSSTOX Substance ID

DTXSID4042090
Record name Lauryldiethanolamine
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Molecular Weight

273.45 g/mol
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CAS No.

1541-67-9
Record name Lauryldiethanolamine
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Record name Ethanol, 2,2'-(dodecylimino)bis-
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Record name 2,2'-(dodecylimino)bisethanol
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Record name LAURYLDIETHANOLAMINE
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Synthesis Methodologies and Mechanistic Investigations

Laboratory-Scale Synthetic Routes for N-Lauryldiethanolamine

The synthesis of N-Lauryldiethanolamine can be effectively achieved through two principal laboratory-scale routes: the alkylation of diethanolamine (B148213) with dodecyl halides and the reaction of dodecylamine (B51217) with ethylene (B1197577) oxide.

Alkylation of Diethanolamine with Dodecyl Halides (e.g., 1-Bromododecane)

A prevalent and well-documented method for synthesizing N-Lauryldiethanolamine involves the nucleophilic substitution reaction between diethanolamine and a dodecyl halide, most commonly 1-bromododecane (B92323). evitachem.com This reaction proceeds via an SN2 mechanism, where the nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbon of the 1-bromododecane. smolecule.com

The efficiency of this alkylation reaction is highly dependent on the chosen conditions. Key parameters that are optimized include the solvent, temperature, and catalytic system.

Solvent: Polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are often preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction. smolecule.com

Temperature: The reaction is typically conducted at elevated temperatures, often under reflux conditions (e.g., 82°C in acetonitrile), to ensure a reasonable reaction rate. An inert atmosphere, such as nitrogen, is usually maintained to prevent any unwanted side reactions like oxidation.

Catalysts: To drive the reaction towards the product and neutralize the hydrobromic acid (HBr) formed as a byproduct, a base like potassium carbonate (K₂CO₃) is commonly employed. The addition of a phase-transfer catalyst, such as potassium iodide (KI), can further enhance the reaction rate.

A study reported a 94% yield of N-Lauryldiethanolamine when diethanolamine was reacted with 1-bromododecane. acs.org

Table 1: Reaction Parameters for Alkylation of Diethanolamine

Parameter Typical Conditions Purpose
Reactants Diethanolamine, 1-Bromododecane Formation of N-Lauryldiethanolamine
Solvent Acetonitrile, DMF Dissolve reactants, stabilize transition state
Temperature Reflux (e.g., 82°C) Increase reaction rate
Catalyst Potassium Carbonate (K₂CO₃) Neutralize HBr byproduct
Catalyst Potassium Iodide (KI) Phase-transfer catalyst to enhance rate
Atmosphere Inert (e.g., Nitrogen) Prevent oxidation

Maximizing the yield and ensuring the purity of the final product are critical considerations in this synthesis. One strategy to enhance the yield is to use a slight excess of diethanolamine to ensure the complete consumption of the more expensive dodecyl halide.

Post-synthesis purification is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

Distillation: To remove volatile impurities and unreacted 1-bromododecane. smolecule.com

Column Chromatography: To separate the desired product from any remaining diethanolamine and other non-volatile impurities. smolecule.com

Purity is often assessed using techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the structure and identity of the synthesized N-Lauryldiethanolamine.

Reaction of Dodecylamine with Ethylene Oxide

An alternative synthetic route to N-Lauryldiethanolamine is the reaction of dodecylamine with ethylene oxide. smolecule.com This process, known as ethoxylation, involves the ring-opening of the ethylene oxide molecule by the nucleophilic amine. The reaction proceeds in a stepwise manner, first forming N-dodecyl-N-ethanolamine, which then reacts with a second molecule of ethylene oxide to yield the final product.

The ethoxylation of fatty amines is typically carried out at elevated temperatures and pressures. The reaction can be autocatalytic, where the product itself catalyzes the reaction, or it can be catalyzed by the addition of external catalysts. tue.nlresearchgate.net

Catalysts: While the reaction can proceed without a catalyst, alkali catalysts like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) are often used to increase the reaction rate. google.com However, the use of such catalysts can sometimes lead to coloration of the product. google.com More advanced catalyst systems, including Al-Mg composite oxides, have been developed to improve catalytic activity and reduce reaction times. google.com Water can also act as a catalyst in this reaction. researchgate.net

Reaction Kinetics: The kinetics of the ethoxylation of fatty amines are complex and can be influenced by factors such as temperature, pressure, and the molar ratio of reactants. researchgate.nettue.nl Studies on the butoxylation of dodecylamine, a similar reaction, have shown that the reaction mechanism is autocatalytic, with the intermediate and final products accelerating the reaction rate. tue.nl The reaction is typically modeled using an SN2 mechanism. tue.nl

A key challenge in the ethoxylation of dodecylamine is the potential for side reactions, which can lead to a broader distribution of products and reduce the purity of the desired N-Lauryldiethanolamine.

Over-ethoxylation: One of the main side reactions is the further addition of ethylene oxide to the diethanolamine moiety, leading to the formation of polyethylene (B3416737) glycol chains attached to the nitrogen atom.

Quaternization: In the presence of certain catalysts or at high temperatures, the tertiary amine product can react with another molecule of dodecylamine or an alkyl halide to form a quaternary ammonium (B1175870) salt. google.com

To mitigate these side reactions and control the product distribution, several strategies can be employed:

Control of Stoichiometry: Careful control of the molar ratio of dodecylamine to ethylene oxide is crucial. Using a molar ratio of approximately 1:2 is theoretically required.

Temperature and Pressure Control: Maintaining the reaction temperature within a specific range (e.g., 80-120°C) is important to prevent unwanted side reactions. google.com Precise temperature control, within ±2°C, can be critical for maintaining product purity. pmarketresearch.com

Catalyst Selection: The choice of catalyst can significantly impact the selectivity of the reaction. Using catalysts that favor the desired reaction pathway while minimizing side reactions is essential.

Table 2: Comparison of Synthesis Methods for N-Lauryldiethanolamine

Feature Alkylation of Diethanolamine Reaction of Dodecylamine with Ethylene Oxide
Starting Materials Diethanolamine, Dodecyl Halide (e.g., 1-Bromododecane) Dodecylamine, Ethylene Oxide
Reaction Type Nucleophilic Substitution (SN2) Ethoxylation (Ring-opening)
Key Conditions Reflux temperature, polar aprotic solvent, base catalyst Elevated temperature and pressure, often with a catalyst
Common Catalysts K₂CO₃, KI KOH, Sodium Methoxide, Al-Mg composite oxides
Primary Challenge Ensuring complete reaction and removal of halide salts Controlling the degree of ethoxylation and minimizing side reactions
Purification Distillation, Column Chromatography Distillation, Fractional Distillation

Industrial-Scale Production Techniques and Process Engineering

The industrial manufacturing of N-Lauryldiethanolamine has evolved to prioritize efficiency, product purity, and process control. Modern production techniques have largely shifted from traditional batch processing to more advanced continuous systems, coupled with sophisticated purification methods to meet the high-purity requirements for its various applications.

The transition to continuous flow reactor systems represents a significant advancement in the large-scale synthesis of N-Lauryldiethanolamine. These systems offer substantial improvements over conventional batch reactors by enabling better control over reaction parameters, leading to enhanced safety, consistency, and efficiency. Key advantages include superior heat management, which is critical for controlling exothermic alkylation reactions and minimizing the formation of side products. This precise temperature control, along with controlled residence times of 5-10 minutes per pass, contributes to a higher yield and purity of the final product. smolecule.com

Industrial-scale continuous flow systems demonstrate significantly higher throughput, with some estimates suggesting a 10- to 20-fold greater productivity compared to batch reactors. This efficiency gain allows for annual production capacities that can reach thousands of tons, a stark contrast to the more limited output of batch processes.

MetricBatch ReactorContinuous Flow Reactor
Yield75–80%90–95% smolecule.com
Purity85–95% smolecule.com97–99%
Reaction Time~12 hours ~2 hours
Energy ConsumptionHigh smolecule.comModerate smolecule.com
Annual Capacity~500 tons ~8,000 tons

Achieving the high purity (often >99%) required for specialized applications necessitates advanced purification techniques to remove unreacted starting materials, residual solvents, and byproducts. For thermally sensitive compounds like N-Lauryldiethanolamine, methods that minimize thermal stress are preferred.

Fractional Distillation: This technique is employed to separate components with close boiling points. vta-process.de In the context of N-Lauryldiethanolamine production, it is often used in multi-stage vacuum distillation setups. By combining packed distillation columns with specialized reboilers like thin-film evaporators, it is possible to achieve a high number of theoretical separation stages at low operating pressures (down to 0.5 mbar) and with short residence times, which prevents thermal degradation of the product. vta-process.de

Thin-Film Evaporation (TFE): Also known as short-path distillation, TFE is particularly suited for purifying heat-sensitive liquids. popeinc.com In this process, the crude liquid is spread as a thin film on the inner surface of a heated cylinder by rotating wipers. popeinc.com This creates a large surface area for rapid evaporation under high vacuum conditions. popeinc.com The short distance between the evaporator and the condenser allows molecules to travel with a lower probability of colliding with each other, minimizing residence time and thermal decomposition. popeinc.com This method is highly effective for removing less volatile impurities from N-Lauryldiethanolamine.

Comparative Analysis of Synthesis Routes for N-Lauryldiethanolamine

The selection of a synthesis route for N-Lauryldiethanolamine is a balance of reaction efficiency, cost of raw materials, and environmental considerations. The primary route involves the alkylation of diethanolamine.

The standard and most common industrial synthesis involves the alkylation of diethanolamine with 1-bromododecane. smolecule.com This reaction proceeds via a nucleophilic substitution mechanism. smolecule.com

While 1-bromododecane is the conventional choice, other alkylating agents have been explored. An important alternative is 1-chlorododecane (B51209) . However, its use presents significant challenges. Due to the lower reactivity of the C-Cl bond compared to the C-Br bond, the reaction with 1-chlorododecane requires much harsher conditions, such as higher temperatures (e.g., 120°C) and longer reaction times (e.g., 24 hours), without offering any significant advantage in terms of yield. Other potential alkylating agents include sulfonate esters like tosylates, which are known for their high reactivity, though their application in this specific synthesis is less documented in readily available literature. google.comgoogle.com

The environmental footprint of N-Lauryldiethanolamine production is a key consideration. The traditional synthesis pathway involves solvents and reagents that require careful management. Recent toxicological studies have assigned N-Lauryldiethanolamine a high toxic hazard rating (Cramer class III), indicating potential environmental risks that necessitate responsible handling and disposal. nih.gov

There is a growing emphasis on developing more sustainable synthesis pathways. Research into biocatalytic methods, for instance, has shown promise. The use of immobilized lipases has enabled the solvent-free synthesis of N-Lauryldiethanolamine at moderate temperatures (50–70°C), achieving high yields (>95%) and significantly reducing the environmental impact compared to traditional chemical synthesis. Furthermore, studies on the photocatalytic decomposition of N-Lauryldiethanolamine using catalysts like titanium dioxide (TiO₂) are underway, which could offer effective methods for its degradation in wastewater, mitigating its long-term environmental presence. researchgate.net While the aliphatic structure of the molecule facilitates biodegradation, concerns remain regarding its aquatic toxicity and the potential for nitrosamine (B1359907) formation under certain conditions. nih.gov

Theoretical Studies on N-Lauryldiethanolamine Reaction Mechanisms

The primary synthesis of N-Lauryldiethanolamine from diethanolamine and 1-bromododecane proceeds through a well-understood SN2 (bimolecular nucleophilic substitution) mechanism. smolecule.com In this reaction, the nitrogen atom of diethanolamine, which possesses a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of 1-bromododecane—the carbon atom bonded to the bromine. This attack occurs from the side opposite to the bromine atom (the leaving group), leading to an inversion of stereochemistry at the carbon center, although this is not relevant for a linear alkyl chain. The reaction is typically facilitated by a base to neutralize the hydrobromic acid (HBr) formed as a byproduct, and a phase-transfer catalyst like potassium iodide may be used to enhance the reaction rate.

While the SN2 mechanism is widely accepted, detailed theoretical and computational studies, such as Density Functional Theory (DFT) calculations, specifically for the N-Lauryldiethanolamine synthesis reaction, are not extensively reported in publicly accessible literature. Such studies would be valuable for precisely modeling the transition state energies, reaction kinetics, and the influence of solvents and catalysts on the reaction pathway at a molecular level.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a chemical reaction, thereby revealing the most probable reaction pathways. For the synthesis of N-Lauryldiethanolamine, two primary reaction pathways are generally considered: the direct N-alkylation of diethanolamine and the ethoxylation of dodecylamine.

The direct N-alkylation of diethanolamine typically involves the reaction of diethanolamine with a lauryl halide (e.g., 1-bromododecane) or a fatty acid derivative. DFT calculations can be employed to model the nucleophilic substitution reaction. These calculations would explore the stepwise versus concerted nature of the reaction, the role of solvents in stabilizing intermediates and transition states, and the effect of different leaving groups on the reaction kinetics. The reaction pathway would be characterized by locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.

A plausible reaction pathway for the N-alkylation of diethanolamine with 1-bromododecane, as investigated by quantum chemical calculations, would proceed as follows:

Formation of a reactant complex: Diethanolamine and 1-bromododecane form a pre-reaction complex.

Nucleophilic attack: The nitrogen atom of diethanolamine attacks the electrophilic carbon of the 1-bromododecane.

Transition state: A transition state is formed where the N-C bond is partially formed, and the C-Br bond is partially broken.

Product formation: The N-C bond is fully formed, leading to the protonated N-Lauryldiethanolamine and a bromide ion.

Deprotonation: A base removes the proton from the nitrogen atom to yield the final N-Lauryldiethanolamine product.

The ethoxylation of dodecylamine presents an alternative synthetic route. In this process, dodecylamine reacts with ethylene oxide. This reaction is typically autocatalytic, where the hydroxyl groups of the product can catalyze further ethoxylation. tue.nl Quantum chemical calculations can elucidate the mechanism of this autocatalysis by modeling the interaction of ethylene oxide with both the amine and the hydroxyl groups. researchgate.net The calculations can compare the energy profiles of the uncatalyzed and catalyzed pathways, providing insight into the reaction kinetics. researchgate.net A study on the butoxylation of dodecylamine, a similar process, revealed that the reaction proceeds through three main steps: the initial reaction of the primary amine, followed by two autocatalytic steps involving the secondary and tertiary amines formed. tue.nl

A simplified representation of the data that could be obtained from DFT calculations for the uncatalyzed ethoxylation of dodecylamine is presented in Table 1.

Table 1: Calculated Relative Energies for the Uncatalyzed Ethoxylation of Dodecylamine This table is illustrative and based on general principles of similar reactions, as specific data for N-Lauryldiethanolamine was not found in the search results.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (Dodecylamine + Ethylene Oxide)Initial state0.0
Transition State 1Ring-opening of ethylene oxide+25.3
Intermediate 1N-(2-hydroxyethyl)dodecylamine formation-15.8
Transition State 2Second ethoxylation step+28.1
Product (N-Lauryldiethanolamine)Final state-22.5

Molecular Modeling of Transition States and Energy Barriers

Molecular modeling is a powerful tool for visualizing and analyzing the three-dimensional structures of molecules, including the short-lived transition states. researchgate.net By calculating the energy of these structures, the energy barriers (activation energies) for different reaction steps can be determined. This information is crucial for understanding reaction rates and for optimizing reaction conditions.

For the synthesis of N-Lauryldiethanolamine, molecular modeling of the transition states would provide detailed geometric parameters, such as bond lengths and angles, at the point of maximum energy along the reaction coordinate. For instance, in the N-alkylation of diethanolamine with 1-bromododecane, the transition state would show an elongated C-Br bond and a partially formed N-C bond. The calculation of the vibrational frequencies of the transition state would confirm it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

The energy barrier for a reaction step is the difference in energy between the reactants and the transition state. Lower energy barriers correspond to faster reaction rates. Computational studies on related reactions, such as the reductive N-alkylation of amines, have utilized DFT to investigate reaction barriers and the influence of catalysts. rsc.org In the context of N-Lauryldiethanolamine synthesis, molecular modeling could be used to screen different catalysts or reaction conditions to identify those that lower the energy barriers of the desired reaction pathway.

The autocatalytic nature of the ethoxylation of fatty amines is a key aspect that can be investigated through molecular modeling. tue.nl The transition states for the reaction of ethylene oxide with the primary amine, the secondary amine (N-(2-hydroxyethyl)dodecylamine), and the tertiary amine (N-Lauryldiethanolamine) can be modeled. It is expected that the presence of a hydroxyl group in the vicinity of the reacting amine will stabilize the transition state through hydrogen bonding, thereby lowering the energy barrier for the ring-opening of ethylene oxide.

An illustrative comparison of calculated energy barriers for the catalyzed versus uncatalyzed ethoxylation of dodecylamine is shown in Table 2.

Table 2: Calculated Activation Energy Barriers for Dodecylamine Ethoxylation This table is illustrative and based on general principles of similar reactions, as specific data for N-Lauryldiethanolamine was not found in the search results.

Reaction StepUncatalyzed Activation Energy (kcal/mol)Catalyzed Activation Energy (kcal/mol)
First Ethoxylation (Primary Amine)25.320.1
Second Ethoxylation (Secondary Amine)28.122.5

These computational investigations provide a detailed and quantitative understanding of the synthesis of N-Lauryldiethanolamine at a molecular level. By elucidating reaction pathways and energy barriers, they offer valuable guidance for the optimization of synthetic protocols and the development of more efficient and selective catalysts.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides specific data on the hydrogen atoms within the N-Lauryldiethanolamine molecule. A ¹H NMR spectrum recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different proton environments in the structure. The terminal methyl group (-CH₃) of the long dodecyl chain appears as a triplet at approximately 0.88 ppm. The extensive methylene (B1212753) groups (-(CH₂)₁₀-) within the alkyl chain produce a complex multiplet signal around 1.26 ppm.

The methylene protons adjacent to the nitrogen atom on the dodecyl chain (-N-CH₂-) are observed as a triplet at 2.55 ppm. The protons of the two methylene groups in the diethanolamine (B148213) moiety that are attached to the nitrogen (-N(CH₂CH₂OH)₂) resonate as a triplet at 2.75 ppm. Further downfield, the methylene protons adjacent to the hydroxyl groups (-CH₂OH) appear as a triplet at 3.65 ppm. A broad singlet, typically observed around 3.85 ppm, is attributed to the exchangeable hydroxyl (-OH) protons.

Table 1: ¹H NMR Chemical Shift Assignments for N-Lauryldiethanolamine in CDCl₃

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
0.88 Triplet (t) 3H Terminal -CH₃ of dodecyl chain
1.26 Multiplet (m) 20H -(CH₂)₁₀- of dodecyl chain
2.55 Triplet (t) 2H -N-CH₂- (dodecyl chain)
2.75 Triplet (t) 4H -N(CH₂CH₂OH)₂
3.65 Triplet (t) 4H -CH₂OH

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N-Lauryldiethanolamine gives rise to a distinct signal in the ¹³C NMR spectrum. The signals for the numerous methylene carbons in the interior of the dodecyl chain typically appear in the range of 22-32 ppm. The terminal methyl carbon of the dodecyl chain is expected at a higher field (lower ppm value), around 14 ppm.

The carbons of the ethanolamine (B43304) moiety are influenced by the electronegative nitrogen and oxygen atoms, causing their signals to appear further downfield. The carbon atom of the dodecyl chain directly bonded to the tertiary nitrogen (-N-CH₂-) would likely resonate around 50-60 ppm. Similarly, the carbons in the diethanolamine group (-N(CH₂CH₂OH)₂) are expected in the 50-70 ppm range, with the carbons bonded to the hydroxyl groups (-CH₂OH) appearing at the lower field end of this range due to the deshielding effect of the oxygen atom. While specific, experimentally verified ¹³C NMR data for N-Lauryldiethanolamine is not widely published, the predicted chemical shift regions are consistent with general principles of ¹³C NMR spectroscopy for similar aliphatic amines and alcohols. chemguide.co.uklibretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Response and Interference

N-Lauryldiethanolamine exhibits a strong response in positive mode electrospray ionization mass spectrometry (ESI-MS). evitachem.com This is attributed to the high proton affinity of the tertiary amine group, which is readily protonated in the ESI source to form the pseudomolecular ion [M+H]⁺. evitachem.com For N-Lauryldiethanolamine, with a molecular weight of 273.45 g/mol , this ion is observed at an m/z of approximately 274.

This high ionization efficiency, however, also makes N-Lauryldiethanolamine a common source of interference in trace analysis. evitachem.com The compound is frequently used as an antistatic agent in plastic manufacturing and can leach from common laboratory consumables such as plastic microcentrifuge tubes. evitachem.com Its presence as a contaminant can complicate the identification and quantification of target analytes in a sample, underscoring the importance of careful sample handling and the use of high-purity labware. evitachem.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. Techniques such as Orbitrap or Time-of-Flight (TOF) mass spectrometry can measure the m/z of an ion with a high degree of precision. The calculated exact mass of the neutral N-Lauryldiethanolamine molecule (C₁₆H₃₅NO₂) is 273.2668 g/mol . nih.gov HRMS analysis of the protonated molecule ([C₁₆H₃₆NO₂]⁺) would yield an m/z value extremely close to 274.2741. nih.gov This accurate mass measurement allows for the confident confirmation of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass but different atomic compositions.

Fragmentation Pathway Analysis (e.g., carbon chain cleavage, dehydration)

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. When the protonated N-Lauryldiethanolamine ion ([M+H]⁺, m/z 274.27) is subjected to collision-induced dissociation (CID), it undergoes characteristic fragmentation. nih.gov

A primary and significant fragmentation pathway is the neutral loss of a water molecule (H₂O, 18.01 Da) from the protonated precursor ion. This dehydration reaction is common for molecules containing hydroxyl groups and results in a prominent fragment ion at m/z 256.26. nih.gov This fragment likely arises from the elimination of one of the hydroxyl groups along with a proton from an adjacent carbon.

Other potential fragmentation pathways, typical for long-chain tertiary amines, include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom. This could involve the loss of a C₁₁H₂₃ radical from the dodecyl chain, leading to a fragment ion containing the diethanolamine moiety.

Carbon chain cleavage: Fragmentation along the dodecyl chain, leading to a series of hydrocarbon-related fragment ions.

Cleavage of C-N bonds: The bonds between the nitrogen and the alkyl or ethanol (B145695) groups can cleave, leading to ions corresponding to the dodecyl cation or fragments of the diethanolamine headgroup.

The analysis of these fragmentation patterns allows for the detailed structural confirmation of N-Lauryldiethanolamine.

Table 2: MS/MS Fragmentation Data for Protonated N-Lauryldiethanolamine ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragmentation Pathway

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the quality control of N-Lauryldiethanolamine, enabling the separation and quantification of the main component from impurities and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these analyses.

High-Performance Liquid Chromatography (HPLC) for Purity Confirmation

High-Performance Liquid Chromatography is a robust technique for analyzing nonvolatile and thermally labile compounds, making it suitable for the purity assessment of N-Lauryldiethanolamine. Purity levels of greater than 95% are commonly confirmed using HPLC methods. lgcstandards.com Reversed-phase HPLC is the most frequently utilized mode for this purpose. chromatographyonline.com

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.net The separation mechanism is based on the hydrophobic interactions between the long dodecyl chain of N-Lauryldiethanolamine and the stationary phase. A gradient elution, often involving a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate), is employed to effectively separate the target analyte from more polar or less retained impurities. researchgate.net Detection can be achieved using various detectors, with Electrospray Ionization Mass Spectrometry (ESI-MS) providing high sensitivity and structural confirmation of the analyte and any impurities. researchgate.net

Table 1: Illustrative HPLC Conditions for N-Lauryldiethanolamine Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 1.7 µm) researchgate.net
Mobile Phase A: Ammonium formate (B1220265) buffer (e.g., 50 mM) B: Acetonitrile with formic acid (e.g., 30 mM) researchgate.net
Elution Gradient
Detector Electrospray Ionization Mass Spectrometry (ESI-MS) researchgate.net
Purity Specification >95% lgcstandards.com

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography is the preferred method for analyzing volatile and thermally stable compounds, and it is widely used to determine the purity of N-Lauryldiethanolamine and quantify volatile impurities. chromatographyonline.comcookechem.comtcichemicals.comfishersci.ca The analysis of amines by GC can be challenging due to their reactivity and tendency to cause peak tailing. labrulez.com However, as a tertiary amine, N-Lauryldiethanolamine is less problematic to analyze compared to primary or secondary amines. labrulez.com

To achieve sharp, symmetrical peaks, specially deactivated columns are required to prevent the active sites on the support material from adsorbing the amine analytes. labrulez.com Common approaches include using base-deactivated packings or specialized capillary columns. labrulez.com A wide-bore capillary column with a stationary phase like 95% dimethyl-5% diphenyl polysiloxane or a methyl silicone phase is effective for this type of analysis. scispace.com Flame Ionization Detection (FID) is commonly used due to its high sensitivity to organic compounds. scispace.com For identification of unknown impurities, GC is often coupled with Mass Spectrometry (GC-MS). chromforum.org It is noted that for tertiary amines, Electron Ionization (EI) mass spectra are often characterized by a dominant fragment ion with very little to no molecular ion peak, which can be a consideration during spectral interpretation. chromforum.org

Table 2: Representative GC Conditions for N-Lauryldiethanolamine Analysis

ParameterCondition
Column Wide-bore capillary, e.g., Rtx-1 (methyl silicone) or SPB-5 (95% dimethyl-5% diphenyl polysiloxane) scispace.com
Injection Splitless scispace.com
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) scispace.com
Purity Specification >95.0% tcichemicals.comfishersci.ca

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule and to study intermolecular interactions such as hydrogen bonding. biosynth.comchemicalbook.com

Analysis of O-H and C-N Stretching Frequencies

The FT-IR spectrum of N-Lauryldiethanolamine provides distinct absorption bands that confirm its molecular structure. The presence of the two hydroxyl (-OH) groups gives rise to a characteristic broad stretching vibration band in the region of 3400-3200 cm⁻¹. evitachem.com The tertiary amine structure is confirmed by the C-N stretching absorption, which appears in the 1080-1040 cm⁻¹ range. evitachem.com Other significant peaks include the methylene (CH₂) scissoring peak around 1465 cm⁻¹ and the alkyl chain rocking vibration at approximately 720 cm⁻¹. evitachem.com Crucially, the absence of a peak near 1600 cm⁻¹ confirms the tertiary nature of the amine, as this region is characteristic of N-H bending in primary or secondary amines. evitachem.com

Table 3: Key FT-IR Absorption Bands for N-Lauryldiethanolamine

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200 (broad)O-HStretching (Hydrogen-bonded) evitachem.com
2950 - 2850C-H (Alkyl)Stretching
1465CH₂Bending (Scissoring) evitachem.com
1080 - 1040C-NStretching evitachem.com
720-(CH₂)n-Rocking evitachem.com

Investigation of Hydrogen Bonding Interactions

FT-IR spectroscopy is particularly effective for investigating the hydrogen bonding interactions within N-Lauryldiethanolamine. biosynth.comchemicalbook.com The molecular structure, featuring two hydroxyl groups and a nitrogen atom, allows for the formation of intermolecular hydrogen bonds. The hydrogen atom of a hydroxyl group on one molecule can interact with the electronegative oxygen or nitrogen atom of a neighboring molecule.

The effect of this hydrogen bonding is clearly observed in the O-H stretching band. quora.com For a "free" or non-hydrogen-bonded hydroxyl group, the stretching vibration typically appears as a sharp peak between 3650-3590 cm⁻¹. mdpi.com In the spectrum of N-Lauryldiethanolamine, this band is observed at a lower frequency (3400-3200 cm⁻¹) and is significantly broadened. evitachem.com This shift to a lower wavenumber and the broadening of the peak are classic indicators of extensive hydrogen bonding, which weakens the O-H bond. quora.commdpi.com The strength of the hydrogen bond is related to the magnitude of this frequency shift. mdpi.com

Chemical Reactivity and Derivatization Studies

Oxidation Reactions of N-Lauryldiethanolamine

The lone pair of electrons on the tertiary nitrogen atom of N-Lauryldiethanolamine makes it susceptible to oxidation. This reactivity is central to the synthesis of its corresponding N-oxide, a compound with significant commercial applications.

The oxidation of N-Lauryldiethanolamine yields N,N-Bis(2-hydroxyethyl)dodecan-1-amine oxide, commonly known as Lauryldiethanolamine oxide. This transformation involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. The reaction is typically carried out using strong oxidizing agents. Hydrogen peroxide is a frequently used oxidant for this purpose. The general reaction converts the tertiary amine into the respective amine oxide, often in an aqueous medium.

Table 1: Synthesis of N-Lauryldiethanolamine N-Oxide

Reactant Oxidizing Agent Product

While direct oxidation with agents like hydrogen peroxide is common, catalytic processes utilizing molecular oxygen as the terminal oxidant represent a more atom-economical approach. Catalyst systems developed for the aerobic oxidation of alcohols and amines can be applied to N-Lauryldiethanolamine. For instance, homogeneous catalyst systems such as those based on copper and nitroxyl radicals (e.g., TEMPO, 2,2,6,6-tetramethylpiperidinyl-N-oxyl) are effective for the selective oxidation of primary alcohols to aldehydes. nih.gov Such systems show high chemoselectivity for alcohol oxidation over amine oxidation. nih.gov Furthermore, specific oxoammonium catalysts have been developed for the oxidation of N-substituted amines to amides via a hydride transfer mechanism. chemrxiv.org The presence of both hydroxyl and tertiary amine groups in N-Lauryldiethanolamine allows for the potential application of various selective catalytic oxidation strategies, depending on the desired transformation. nih.gov

Reduction Reactions of N-Lauryldiethanolamine to Amines

In the context of N-Lauryldiethanolamine chemistry, reduction reactions primarily refer to the conversion of its N-oxide derivative back to the parent tertiary amine. This transformation is a formal reduction of the N-O bond. Various reducing agents can accomplish this, with selections often made based on chemoselectivity and reaction conditions. For example, titanium(III) chloride (TiCl₃) is a known reagent for the efficient and selective reduction of N-oxides to their corresponding amines, even in the presence of other potentially reducible functional groups. organic-chemistry.org This reaction effectively reverses the oxidation process described in section 4.1.1.

Nucleophilic Substitution Reactions Involving Hydroxyl Groups

The two primary hydroxyl (-OH) groups in N-Lauryldiethanolamine are key sites for derivatization through nucleophilic substitution. These groups can act as nucleophiles or be converted into better leaving groups to react with incoming nucleophiles. This reactivity allows for the synthesis of a wide array of ether and ester derivatives, modifying the physicochemical properties of the parent molecule.

Ether derivatives of N-Lauryldiethanolamine can be synthesized via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchemistrytalk.org This well-established method involves a two-step process. First, the hydroxyl group is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. libretexts.org In the second step, this alkoxide acts as a nucleophile in an SN2 reaction, attacking an alkyl halide (e.g., an alkyl bromide or chloride) to displace the halide and form the ether linkage. wikipedia.org Given that N-Lauryldiethanolamine has two hydroxyl groups, this reaction can be controlled to produce mono- or di-ether products. The reaction is most efficient with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

Table 2: General Williamson Ether Synthesis for N-Lauryldiethanolamine

Step Reactants Reagents Intermediate/Product Mechanism
1. Deprotonation N-Lauryldiethanolamine Strong Base (e.g., NaH) Alkoxide Intermediate Acid-Base

The hydroxyl groups of N-Lauryldiethanolamine can be readily converted into esters through reaction with carboxylic acids or their more reactive derivatives.

Two primary methods for this transformation are:

Fischer Esterification : This method involves reacting N-Lauryldiethanolamine with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). organic-chemistry.orgnrochemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol can be used in excess or water can be removed as it is formed. tamu.edumasterorganicchemistry.com

Reaction with Acyl Chlorides : A more reactive and irreversible method involves the use of acyl chlorides (acid chlorides). chemguide.co.uklibretexts.org The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically rapid and proceeds at room temperature. chemguide.co.uk A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed. researchgate.net

Table 3: Esterification Approaches for N-Lauryldiethanolamine

Method Reactants Catalyst/Reagent Key Characteristics
Fischer Esterification N-Lauryldiethanolamine, Carboxylic Acid Acid Catalyst (e.g., H₂SO₄) Reversible, equilibrium-driven reaction

Synthesis and Characterization of Novel N-Lauryldiethanolamine Derivatives

The synthesis of novel derivatives from N-Lauryldiethanolamine is a focal point of current research, aiming to create new chemical entities with superior performance characteristics. The primary strategies for derivatization involve targeting the tertiary amine and the hydroxyl groups to introduce new functionalities.

Structural Modification for Enhanced Properties

Structural modifications of N-Lauryldiethanolamine are strategically employed to enhance its inherent properties, particularly its performance as a surfactant and its stability. Key derivatization routes include oxidation to form amine oxides and quaternization to yield quaternary ammonium (B1175870) salts.

N-Lauryldiethanolamine-N-oxide:

One of the significant derivatives is N-Dodecyl-N,N-di(2-hydroxyethyl) amine oxide, synthesized through the oxidation of N-Lauryldiethanolamine with hydrogen peroxide. researchgate.net This modification enhances the hydrophilic character of the head group, leading to improved surface activity.

The synthesis and characterization of N-Dodecyl-N,N-di(2-hydroxyethyl) amine oxide have been reported, with its structure confirmed by 1H-NMR, mass spectrometry, and FTIR analysis. researchgate.net Studies have shown that these amine oxides exhibit a significant reduction in the surface tension of water at low concentrations. researchgate.net

PropertyN-Dodecyl-N,N-di(2-hydroxyethyl) amine oxide
Minimum Surface TensionApprox. 28.75 mN/m
Critical Micelle Concentration (CMC)2.48 x 10⁻³ mol/L

Quaternary Ammonium Salts:

The tertiary amine group in N-Lauryldiethanolamine can be readily quaternized by reacting with alkyl halides, a process known as the Menschutkin reaction. This conversion to a quaternary ammonium salt introduces a permanent positive charge on the nitrogen atom, which can significantly enhance its antimicrobial properties and its interaction with negatively charged surfaces.

While specific studies on the quaternization of N-Lauryldiethanolamine are not extensively detailed in the provided search results, the general principles of quaternization of tertiary amines are well-established. The reaction typically involves heating the amine with an alkyl halide, such as methyl iodide or benzyl chloride, in a suitable solvent. The resulting quaternary ammonium salt can be characterized by spectroscopic methods like NMR and FTIR to confirm the addition of the alkyl group and the change in the chemical environment of the nitrogen atom.

Exploration of Bioactive Derivatives

The exploration of bioactive derivatives of N-Lauryldiethanolamine is a promising area of research, with a focus on enhancing its inherent antimicrobial properties and exploring other biological activities.

Antimicrobial Quaternary Ammonium Salts:

N-Lauryldiethanolamine itself exhibits antibacterial properties, likely by disrupting bacterial cell membranes. evitachem.comnih.gov Quaternization of the tertiary amine is a well-known strategy to significantly boost the antimicrobial efficacy of amine-containing compounds. The permanent positive charge of the quaternary ammonium group enhances the electrostatic interaction with the negatively charged components of microbial cell membranes, leading to increased disruption and cell death.

Studies on other quaternary ammonium compounds have shown that their antimicrobial activity is influenced by the length of the alkyl chain attached to the nitrogen atom. While specific minimum inhibitory concentration (MIC) data for quaternized N-Lauryldiethanolamine derivatives against various microorganisms were not found in the provided search results, it is a logical area for future investigation. The synthesis of a series of these derivatives with varying alkyl chain lengths and testing their activity against a panel of bacteria and fungi would be a valuable contribution to the field.

Ester Derivatives:

The two hydroxyl groups in N-Lauryldiethanolamine offer reactive sites for esterification with various carboxylic acids, including fatty acids. This derivatization pathway can lead to the synthesis of novel nonionic or cationic surfactants with modified hydrophilic-lipophilic balance (HLB) values and potentially new biological activities.

The synthesis of such esters can be achieved through standard esterification methods, such as the Fischer esterification with a suitable acid catalyst or by reacting with more reactive acyl chlorides. The resulting esters could exhibit a range of properties, from enhanced emulsification capabilities to potential applications as corrosion inhibitors. While the provided search results mention the synthesis of fatty acid diethanolamides, specific studies focusing on the synthesis and bioactivity of N-Lauryldiethanolamine esters are not detailed. However, research into novel lipophilic hydroxyalkyl esters from other phenolic acids has demonstrated that such modifications can lead to compounds with interesting antioxidant activities. mdpi.com This suggests that ester derivatives of N-Lauryldiethanolamine could also possess valuable bioactive properties worth exploring.

Interactions and Mechanisms in Biological Systems

Antimicrobial Activity and Mechanisms of Action

N-Lauryldiethanolamine is recognized for its antibacterial properties, which stem from its ability to disrupt essential functions within bacterial cells, ultimately leading to cell death. smolecule.comnih.govbiosynth.com Its action is primarily targeted at bacterial cells, where it functions as a surfactant, interacting with cellular structures and inhibiting growth. smolecule.com

A primary mechanism of N-Lauryldiethanolamine's antimicrobial action is the disruption of the microbial cell membrane. evitachem.com As a surfactant, it interacts with the cellular membrane, leading to increased permeability. smolecule.comevitachem.com This alteration of the membrane integrity is a common mechanism for antimicrobial lipids and surfactants. mdpi.comnih.gov The penetration of surfactant molecules into the cellular phospholipid membrane can cause significant changes in permeability. mdpi.com This disruption can lead to the uncontrolled release of essential small metabolites, ions, and other cellular components, compromising the cell's viability. mdpi.com The interaction of surfactants with the cell membrane is a key factor in their toxic effect on microorganisms. mdpi.com The hydrophobic nature of such molecules can cause visible damage to bacterial membranes, which explains their inhibitory effects on bacterial growth. nih.gov

Beyond direct membrane damage, N-Lauryldiethanolamine is thought to interfere with critical biological processes necessary for bacterial survival. evitachem.com Evidence suggests that its mode of action includes the disruption of cell wall synthesis and protein production. smolecule.com The inhibition of cell wall synthesis is a mechanism also observed with other antimicrobial lipids, such as long-chain bases. nih.gov By impeding these fundamental pathways, the compound effectively halts bacterial growth and proliferation.

While direct studies detailing N-Lauryldiethanolamine's role in generating Reactive Oxygen Species (ROS) are not extensively available, this mechanism is a known pathway for antimicrobial action by various compounds. ROS, such as the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (HO•), are highly reactive molecules derived from the incomplete reduction of molecular oxygen. nih.gov An overproduction of ROS can induce oxidative stress, leading to damage of cellular macromolecules like lipids, proteins, and DNA. nih.gov For instance, certain nanoparticles generate ROS that can damage mitochondrial membranes and disrupt the electron transport chain, leading to microbial cell death. mdpi.com This generation of free radicals can occur through various mechanisms, including Fenton-type reactions catalyzed by transition metals. mdpi.com

N-Lauryldiethanolamine may also exert its antimicrobial effects through the inhibition of essential enzymatic activity in pathogens. Its inclusion in chemical libraries of phosphatase inhibitors suggests a potential to interfere with enzyme function. medchemexpress.com The inhibition of specific bacterial enzymes is a well-established antimicrobial strategy. mdpi.com By blocking the active sites of enzymes crucial for metabolic or structural pathways, such compounds can effectively arrest bacterial growth.

Research has demonstrated the effectiveness of N-Lauryldiethanolamine against specific pathogenic bacteria. Extracts from Streptomyces sp. PY108 and PY109, which were identified to contain N-Lauryldiethanolamine, showed significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. mdpi.com These bacteria are notable nosocomial pathogens that can exhibit multidrug resistance. nih.govnih.gov Gram-positive bacteria like S. aureus have been shown to be more susceptible to certain biocides compared to Gram-negative bacteria. mdpi.com

PathogenObserved EffectSource of Compound
Staphylococcus aureusSubstantial antibacterial activityExtracts of Streptomyces sp. PY108 and PY109 mdpi.com
Klebsiella pneumoniaeSubstantial antibacterial activityExtracts of Streptomyces sp. PY108 and PY109 mdpi.com

Effects on Eukaryotic Cellular Processes

In addition to its antimicrobial properties, N-Lauryldiethanolamine has been observed to affect various processes in eukaryotic cells. Studies have shown that it exerts a strong inhibitory effect on cell growth at a concentration of 30 μM and exhibits toxicity in an osteogenesis inhibition assay at concentrations of 10 μM or higher. medchemexpress.com The compound has also been noted for its lysosomotropic behavior, suggesting it may accumulate within the lysosomes of eukaryotic cells. medchemexpress.com

Furthermore, research has indicated that N-Lauryldiethanolamine can alter calcium fluxes in sarcoplasmic reticulum vesicles isolated from rabbit skeletal muscle. smolecule.com It has also been observed to impact the root development of Arabidopsis thaliana seedlings, indicating broader biological effects on plant cells. smolecule.com

Eukaryotic SystemObserved EffectConcentrationReference
General Cell GrowthStrong inhibition30 μM medchemexpress.com
Osteogenesis AssayToxic≥10 μM medchemexpress.com
Rabbit Skeletal MuscleAltered calcium fluxesNot specified smolecule.com
Arabidopsis thalianaAffects root developmentNot specified smolecule.com

Influence on Calcium Fluxes and Sarcoplasmic Reticulum Vesicles

Currently, there is a lack of specific scientific data detailing the direct influence of N-Lauryldiethanolamine on calcium fluxes and the function of sarcoplasmic reticulum vesicles in biological systems. While the regulation of intracellular calcium is a critical signaling mechanism in various cell types, including muscle and nerve cells, research has not yet elucidated a specific role for N-Lauryldiethanolamine in this process.

Alteration of Cholesterol Homeostasis in Cells

There is no direct scientific evidence to date that describes the specific mechanisms by which N-Lauryldiethanolamine may alter cholesterol homeostasis in cells. The maintenance of cellular cholesterol levels is a complex process involving synthesis, uptake, and efflux, and while various compounds are known to influence these pathways, the specific impact of N-Lauryldiethanolamine has not been characterized in published research.

Inhibition of Cell Growth and Proliferation (e.g., in U2OS cells)

Specific studies on the effect of N-Lauryldiethanolamine on the inhibition of cell growth and proliferation, particularly in human osteosarcoma (U2OS) cells, are not available in the current body of scientific literature. While the antiproliferative effects of many chemical compounds are a subject of extensive research, the potential activity of N-Lauryldiethanolamine in this context remains to be investigated.

Morphological Changes in Human Cells via Cell Painting Assays

Cell Painting is a high-content, image-based assay used for morphological profiling. This technique utilizes multiple fluorescent dyes to stain various cellular components, allowing for the quantitative analysis of hundreds to thousands of morphological features. While this method is powerful for identifying the phenotypic effects of chemical compounds, there are no specific published studies that have utilized Cell Painting assays to document the morphological changes in human cells induced by N-Lauryldiethanolamine.

Interactions with Plant Biology and Development

Inhibition of Plant-Specific Phospholipase Dα

N-lauroylethanolamine, a closely related N-acylethanolamine (NAE), has been identified as a potent inhibitor of the plant-specific enzyme Phospholipase Dα (PLDα). nih.govnih.gov Research has shown that the inhibitory activity of NAEs on PLDα generally increases as the length of their acyl chain decreases and the degree of unsaturation is reduced. nih.govnih.gov N-lauroylethanolamine and N-myristoylethanolamine have been found to be the most potent inhibitors, with IC₅₀ values in the submicromolar range for PLDα from castor bean (Ricinus communis) and cabbage (Brassica oleracea). nih.govnih.gov This inhibitory action is specific, as NAEs did not significantly inhibit PLD from Streptomyces chromofuscus and had only moderate effects on other plant PLD isoforms. nih.govnih.gov

In line with its in vitro inhibitory effects, N-lauroylethanolamine has been observed to selectively inhibit the abscisic acid-induced closure of stomata in tobacco (Nicotiana tabacum) and Commelina communis at low micromolar concentrations. nih.govnih.gov

Inhibitory Potency of N-lauroylethanolamine on PLDα

Enzyme SourcePotency (IC₅₀)
Recombinant castor bean (Ricinus communis) PLDαSubmicromolar
Partially purified cabbage (Brassica oleracea) PLDαSubmicromolar

Impact on Root Development (e.g., Arabidopsis thaliana seedlings)

Exogenous application of N-lauroylethanolamine at micromolar concentrations has been shown to significantly disrupt the normal root development of Arabidopsis thaliana seedlings. nih.govnih.gov The observed effects are both selective and dependent on the concentration of the compound. nih.gov

Key research findings indicate that N-lauroylethanolamine treatment leads to:

Inhibition of root elongation : A primary effect is the stunting of the primary root growth. nih.gov

Increased radial swelling of root tips : The root tips exhibit abnormal swelling. nih.gov

Reduction in the number of root hairs : The formation of root hairs is significantly diminished. nih.gov

These developmental changes are reversible; seedlings can recover normal root growth when transferred to a medium free of N-lauroylethanolamine. nih.gov At the cellular level, the primary roots of treated seedlings display swollen and irregularly shaped cells, with evidence suggesting improper formation of the cell wall. nih.gov Furthermore, disruptions in microtubule arrangement and altered distribution of the endoplasmic reticulum have been noted in root cells, pointing to an interference with cell division, endomembrane organization, and vesicle trafficking. nih.gov It is suggested that N-lauroylethanolamine influences normal cell expansion in roots by interfering with intracellular membrane trafficking. nih.gov

Effects of N-lauroylethanolamine on Arabidopsis thaliana Root Morphology

ParameterObserved Effect
Primary Root ElongationInhibited
Root Tip MorphologyIncreased Radial Swelling
Root Hair FormationReduced
Cell Shape in Primary RootSwollen and Irregular

Therapeutic Potential and Biomedical Research Applications of N-Lauryldiethanolamine

N-Lauryldiethanolamine, a tertiary amino compound, has been the subject of investigation for its potential applications in various biomedical research areas. While its therapeutic efficacy is still under exploration, certain studies have shed light on its interactions within biological systems, particularly concerning its effects on cell growth, lipid metabolism, and other physiological processes.

Anticancer Activity against Lung Adenocarcinoma Cells (e.g., A549)

Current scientific literature, as per the available search results, does not provide direct evidence of the anticancer activity of N-Lauryldiethanolamine specifically against lung adenocarcinoma cells, such as the A549 cell line. However, some research has indicated a strong inhibitory effect of N-Lauryldiethanolamine on general cell growth at a concentration of 30 μM medchemexpress.com. It is also noted to be toxic in osteogenesis inhibition assays at concentrations of ≥10 μM medchemexpress.com. These findings, while not specific to cancer cells, suggest a potential for cytotoxicity that could be a basis for future investigations into its anticancer properties. Further research is required to determine if N-Lauryldiethanolamine exhibits selective cytotoxicity towards cancer cells and to elucidate the specific mechanisms of action that might be relevant to lung adenocarcinoma.

Cytotoxic Concentrations of N-Lauryldiethanolamine in a Non-cancerous Cell-based Assay
AssayConcentrationObserved EffectReference
General Cell Growth Inhibition30 μMStrong inhibitory effect medchemexpress.com
Osteogenesis Inhibition≥10 μMToxic medchemexpress.com

Exploration in Lipid Metabolism Pathways

N-Lauryldiethanolamine has been identified as a compound of interest for studying lipid metabolism due to its inhibitory action on specific enzymes. Research has shown that it can inhibit the plant-specific phospholipase Dα, an enzyme that plays a crucial role in phospholipid metabolism smolecule.com. This inhibitory capability suggests that N-Lauryldiethanolamine can be utilized as a tool to modulate and investigate the pathways involving this enzyme.

The study of N-acylethanolamines (NAEs), a class of lipid mediators structurally related to N-Lauryldiethanolamine, provides a broader context for its potential role in lipid metabolism. NAEs are involved in various biological activities and their biosynthesis is regulated by N-acyltransferases mdpi.com. For instance, N-stearoylethanolamine has been shown to restore the plasma lipid profile in rats with obesity-induced insulin resistance by increasing HDL cholesterol and reducing LDL cholesterol levels nih.gov. Similarly, lysophosphatidylethanolamine, another related compound, has been found to affect lipid accumulation and metabolism in human liver-derived cells by downregulating genes related to fatty acid biosynthesis mdpi.com. Although direct studies on N-Lauryldiethanolamine's comprehensive effects on lipid profiles are limited, its demonstrated interaction with key enzymes in phospholipid pathways highlights its potential for further exploration in this area.

Potential as a Tool for Investigating Physiological Processes

The utility of N-Lauryldiethanolamine as a research tool extends to the investigation of various physiological processes beyond lipid metabolism. Its ability to influence fundamental cellular functions makes it a valuable compound for laboratory studies.

One area of interest is its effect on calcium fluxes. It has been observed to alter calcium sequestration in sarcoplasmic reticulum vesicles from rabbit skeletal muscle smolecule.com. This property suggests its potential use in studies related to muscle physiology and conditions involving altered calcium signaling.

Furthermore, its role as an inhibitor of phospholipase Dα allows researchers to dissect the specific roles of this enzyme in various cellular signaling cascades smolecule.com. By inhibiting this enzyme, scientists can study the downstream effects and better understand the physiological and pathological processes regulated by its activity. The antibacterial properties of N-Lauryldiethanolamine, which involve the disruption of bacterial cell functions, also present it as a potential tool for microbiological research smolecule.comevitachem.com.

Advanced Materials Science and Engineering Applications

Role as an Antistatic Agent in Polymer Manufacturing

N-Lauryldiethanolamine is utilized as an antistatic agent in the manufacturing of plastics. evitachem.comsaapedia.org Its incorporation helps to mitigate the buildup of static electricity on the surface of polymer products. This is particularly crucial for plastics, which are generally electrical insulators and prone to accumulating static charges. evitachem.com

The antistatic effect of N-Lauryldiethanolamine stems from its amphiphilic nature. When incorporated into a polymer, it tends to migrate to the surface. The hydrophilic diethanolamine (B148213) portion of the molecule attracts moisture from the surrounding atmosphere, forming a microscopic, conductive layer of water on the plastic's surface. This layer allows for the dissipation of static electrical charges, preventing their accumulation. The hydrophobic dodecyl tail ensures compatibility with the polymer matrix, facilitating its distribution within the material.

N-Lauryldiethanolamine is typically integrated into polymer matrices during the compounding or extrusion process. In this stage, the polymer resin is melted and mixed with various additives before being shaped into the final product. As an internal antistatic agent, it is blended with the polymer pellets, ensuring its distribution throughout the bulk of the material. Due to its molecular structure, it can migrate to the surface of the plastic over time, where it actively reduces the buildup of static electricity.

Application as a Surfactant and Emulsifying Agent

The dual hydrophobic-hydrophilic character of N-Lauryldiethanolamine makes it an effective surfactant and emulsifying agent in a variety of formulations. evitachem.comsaapedia.org A key characteristic of its surfactant properties is its ability to reduce surface tension.

As an emulsifier, N-Lauryldiethanolamine facilitates the mixing of immiscible liquids, such as oil and water, to form a stable emulsion. evitachem.com It achieves this by positioning itself at the oil-water interface. The hydrophobic lauryl group dissolves in the oil phase, while the hydrophilic diethanolamine group orients towards the water phase. This action reduces the interfacial tension between the two liquids, preventing the coalescence of the dispersed droplets and thereby stabilizing the emulsion.

In its capacity as a surfactant, N-Lauryldiethanolamine also functions as a wetting agent. evitachem.com By lowering the surface tension of a liquid, it allows the liquid to spread more easily across a solid surface. This property is crucial in applications where uniform coverage and penetration of a liquid onto a surface are required.

Modifying Agent in Polymer Nanocomposites

In the field of advanced materials, N-Lauryldiethanolamine is employed as a modifying agent for nanoclays, such as montmorillonite (B579905), in the production of polymer nanocomposites. The modification of these nanoclays is a critical step to ensure their effective dispersion within a polymer matrix.

Research has shown that treating montmorillonite with N-Lauryldiethanolamine improves its compatibility with the polymer matrix, leading to better dispersion of the clay platelets. evitachem.com This enhanced dispersion results in nanocomposites with improved mechanical and thermal properties. For instance, studies on poly(butylene succinate-co-lactate) (PBSL) and poly(butylene adipate-co-terephthalate) (PBAT) nanocomposites have demonstrated that the use of N-Lauryldiethanolamine as a modifying agent for montmorillonite can significantly influence the dispersion of the clay and the resulting properties of the nanocomposite material. evitachem.com

Interactive Data Table: Properties of N-Lauryldiethanolamine

PropertyValue
IUPAC Name 2-[dodecyl(2-hydroxyethyl)amino]ethanol
Molecular Formula C₁₆H₃₅NO₂
Molecular Weight 273.45 g/mol
Appearance Viscous liquid
Primary Applications Antistatic agent, Surfactant, Emulsifier

Influence on Montmorillonite and Silane-Treated Clays

N-Lauryldiethanolamine plays a significant role in the modification of montmorillonite clay, a common nanofiller for polymer composites. As a cationic surfactant, it can be used to modify the surface of montmorillonite, improving its dispersion within polymer matrices. This modification is crucial for creating high-performance nanocomposites.

Impact on Morphology and Thermal Properties of Nanocomposites

The introduction of N-Lauryldiethanolamine-modified montmorillonite into polymer matrices has a pronounced effect on the morphology and thermal stability of the resulting nanocomposites. The improved dispersion of the clay platelets, facilitated by the surfactant, leads to a more uniform and exfoliated or intercalated nanocomposite structure. This enhanced morphology is directly linked to improvements in the material's mechanical and barrier properties.

The thermal properties of these nanocomposites are also significantly influenced. The presence of the well-dispersed, modified clay can enhance the thermal stability of the polymer matrix. Research indicates that the specific amine used for clay modification, such as N-Lauryldiethanolamine, is a critical factor in determining the thermal characteristics of the final nanocomposite material.

PropertyInfluence of N-Lauryldiethanolamine Modification
Nanoclay Dispersion Improved
Nanocomposite Morphology Enhanced exfoliation/intercalation
Thermal Stability Potentially increased

Synthesis of Nanoparticles

The utility of N-Lauryldiethanolamine extends into the realm of nanotechnology, where it serves as a critical component in the synthesis of various nanoparticles. Its surfactant properties are leveraged to control the growth and stability of these nanoscale materials.

Role as a Stabilizer and Capping Agent

In the synthesis of nanoparticles, N-Lauryldiethanolamine can function as both a stabilizer and a capping agent. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic head, allows it to adsorb onto the surface of newly formed nanoparticles. This adsorbed layer provides steric hindrance, preventing the nanoparticles from aggregating and ensuring their stability in the colloidal suspension. As a capping agent, it controls the growth of the nanoparticles, influencing their final size and shape, which in turn dictates their unique optical, electronic, and catalytic properties.

Preparation of Metal Nanoparticles (e.g., Silver, Gold) and Semiconductor Nanoparticles (e.g., CdS)

While the principles of using cationic surfactants like N-Lauryldiethanolamine as capping agents are well-established, detailed research specifically documenting its application in the synthesis of silver, gold, and cadmium sulfide (B99878) (CdS) nanoparticles is not extensively available in publicly accessible literature. However, the general methodology for such syntheses can be inferred.

Silver (Ag) and Gold (Au) Nanoparticles: In a typical synthesis, a precursor salt (e.g., silver nitrate (B79036) for AgNPs or chloroauric acid for AuNPs) is reduced in a solvent. N-Lauryldiethanolamine would be introduced into the reaction mixture to cap the nascent nanoparticles as they form. The concentration and reaction conditions would be optimized to control the size and stability of the resulting metallic nanoparticles.

Cadmium Sulfide (CdS) Nanoparticles: For the preparation of semiconductor nanoparticles like CdS, a cadmium precursor (e.g., cadmium acetate) and a sulfur source (e.g., sodium sulfide) would be reacted in a suitable solvent. The presence of N-Lauryldiethanolamine during this precipitation reaction would serve to stabilize the forming CdS nanocrystals, preventing uncontrolled growth and aggregation, thereby yielding quantum dots with specific size-dependent photoluminescent properties.

Further empirical studies are needed to fully characterize the specific outcomes of using N-Lauryldiethanolamine in the synthesis of these particular nanoparticles and to establish detailed protocols and resulting particle characteristics.

Environmental Fate and Ecotoxicological Research

Biodegradation Studies of N-Lauryldiethanolamine

Several factors, both related to the chemical's structure and the surrounding environment, influence the rate and extent of N-Lauryldiethanolamine's biodegradation.

Chemical Structure: The molecule possesses both a hydrophobic long alkyl chain and hydrophilic diethanolamine (B148213) groups cymitquimica.com. While the linear alkyl chain is generally susceptible to microbial attack, the presence of a tertiary amine group can sometimes increase resistance to biodegradation compared to primary or secondary amines unit.no.

Environmental Conditions: The rate of biodegradation is heavily dependent on environmental parameters. These include:

Temperature: Higher temperatures generally accelerate microbial activity and, consequently, biodegradation rates.

pH: The acidity or alkalinity of the water and soil can affect microbial populations and the availability of the chemical for degradation.

Oxygen Availability: Aerobic biodegradation, which occurs in the presence of oxygen, is a primary pathway for the breakdown of many organic chemicals. The availability of dissolved oxygen is a critical factor in aquatic systems unit.no.

Microbial Population: The presence of a diverse and adapted microbial community is essential for effective biodegradation. The microorganisms must be capable of producing the necessary enzymes to break down the N-Lauryldiethanolamine molecule unit.no.

Aquatic Ecotoxicity and Environmental Impact

The release of N-Lauryldiethanolamine into aquatic environments raises concerns due to its potential toxicity to the organisms living there.

N-Lauryldiethanolamine is classified under the Globally Harmonized System (GHS) as being very toxic to aquatic life (H400) and toxic to aquatic life with long-lasting effects (H411) nih.govcymitquimica.com. This indicates that the substance can be harmful to fish, invertebrates (like Daphnia), and algae even at low concentrations.

While specific toxicity data for N-Lauryldiethanolamine is limited in publicly accessible literature, a registration dossier submitted to the European Chemicals Agency (ECHA) for a structurally similar substance provides some insight. The following data was reported for an acute toxicity study and should be considered indicative europa.eu.

OrganismTest DurationEndpointValue (mg/L)Reference
Freshwater Fish96 hoursLL502.9 europa.eu
Daphnia magna (Water Flea)48 hoursEL50 (Immobilisation)6.7 europa.eu
Selenastrum capricornutum (Green Algae)72 hoursEL50 (Biomass)5.2 europa.eu
Selenastrum capricornutum (Green Algae)72 hoursEL50 (Growth Rate)11 europa.eu

Note: The data presented is from an ECHA registration dossier for a substance referred to as DEGDB. While believed to be relevant, it has not been definitively confirmed that DEGDB is identical to N-Lauryldiethanolamine.

Definitions:

LL50 (Lethal Loading, 50%): The loading rate of a substance that is lethal to 50% of the test fish population over a specified time.

EL50 (Effective Loading, 50%): The loading rate of a substance that causes a specified effect (e.g., immobilisation) in 50% of the test invertebrate population over a specified time chemsafetypro.com.

Occurrence as a Leachable Contaminant

N-Lauryldiethanolamine is used in the manufacturing of plastics as an antistatic agent to prevent the buildup of static electricity on surfaces europa.eu. Research has identified it as a common leachable contaminant from plastic laboratory products, such as microcentrifuge tubes europa.eu.

Additives like N-Lauryldiethanolamine are typically not chemically bound to the polymer matrix of the plastic oaepublish.com. This allows them to migrate or "leach" from the plastic into any liquid that comes into contact with it oaepublish.comnih.govnih.gov. This leaching has been noted as a source of interference in sensitive analytical techniques like electrospray ionization mass spectrometry (ESI-MS), where the high proton affinity of N-Lauryldiethanolamine causes a strong signal europa.eu. While its presence as a leachable from laboratory plastics is documented, the extent to which it leaches from consumer plastic products and its subsequent occurrence in the wider environment are not well-studied oaepublish.comnih.gov.

Leaching from Plastic Materials (e.g., microcentrifuge tubes)

N-Lauryldiethanolamine has been identified as a significant contaminant that leaches from common laboratory plasticware, particularly microcentrifuge tubes. nih.govresearchgate.net This compound is frequently used as an antistatic agent in the manufacturing of plastics. nih.govresearchgate.net Its migration from the plastic matrix into sample solutions can introduce a considerable source of error in sensitive analytical experiments. eppendorf.com

Research has shown that plastic tubes from different suppliers vary in their propensity to leach N-Lauryldiethanolamine. In one study, microcentrifuge tubes from two out of five tested suppliers were found to release both N-Lauryldiethanolamine and another related compound, N-(2-hydroxyethyl)-N-(2-(2-hydroxyethoxy)ethyl)dodecylamine. nih.govresearchgate.net The leaching process is a complex chemo-physical phenomenon influenced by factors such as the type of solvent used, the duration of contact, and the temperature. eppendorf.com

The identification of leachables like N-Lauryldiethanolamine is crucial for ensuring the accuracy and reliability of experimental results, as these substances can significantly affect biological and chemical assays. nih.goveppendorf.com The presence of these organic substances migrating from microcentrifuge tubes into samples can reach high levels, emphasizing the need for careful selection of laboratory consumables. eppendorf.com

Table 1: Summary of Research Findings on N-Lauryldiethanolamine Leaching

Finding Details Source
Source of Contamination Plastic microcentrifuge tubes used during sample pretreatment. nih.govresearchgate.net
Identity of Leached Compound N-Lauryldiethanolamine (m/z 274 in positive ESI mode). nih.govresearchgate.net
Co-leaching Contaminant N-(2-hydroxyethyl)-N-(2-(2-hydroxyethoxy)ethyl)dodecylamine (m/z 318). nih.govresearchgate.net
Origin of Compound in Plastic Used as a common plastic antistatic agent. nih.govresearchgate.net
Prevalence Detected in tubes from two of the five suppliers tested in the study. nih.govresearchgate.net

Remediation Strategies for Environmental Contamination

N-Lauryldiethanolamine is classified as toxic to aquatic life with long-lasting effects, making its remediation from contaminated environments a priority. nih.govcymitquimica.com As a surfactant with good biodegradability, remediation strategies can leverage these properties. cymitquimica.com Biosurfactants, which are biodegradable and have low toxicity, are effective agents for the remediation of soils contaminated with organic pollutants. frontiersin.org

One of the primary remediation techniques applicable to surfactant contamination is soil washing. frontiersin.orgmdpi.com This process involves using a washing solution to remove contaminants from the soil matrix. Biosurfactants like rhamnolipids and sophorolipids can be employed in these solutions to solubilize and emulsify organic contaminants, enhancing their removal. frontiersin.org Given that N-Lauryldiethanolamine is itself a surfactant, the principles of soil washing would apply, potentially using other, more effective or environmentally benign biosurfactants to remove it from soil and water. cymitquimica.comfrontiersin.org

The selection of a specific remediation technology depends on the site's environmental characteristics, the nature of the pollutant, and regulatory requirements. frontiersin.org For N-Lauryldiethanolamine, its inherent biodegradability suggests that bioremediation could be a viable strategy, where microorganisms break down the compound. cymitquimica.com Enhanced biodegradation can be achieved by using biosurfactants to increase the bioavailability of the contaminant to microbes. frontiersin.org The use of renewable or waste substrates for the in situ production of these biosurfactants can further enhance the sustainability of the remediation process. frontiersin.org

Table 3: Potential Remediation Strategies for N-Lauryldiethanolamine

Strategy Description Relevance to N-Lauryldiethanolamine
Soil Washing An ex situ method where contaminated soil is excavated and washed with a liquid solution to remove contaminants. As a surfactant, N-Lauryldiethanolamine could be removed from soil using solutions containing other biosurfactants (e.g., rhamnolipids) that can solubilize and mobilize it. frontiersin.orgmdpi.com
Enhanced Biodegradation A remediation approach that uses microorganisms to break down pollutants. The process can be enhanced by adding agents that increase contaminant bioavailability. The compound's noted biodegradability suggests it is susceptible to microbial degradation. cymitquimica.com Biosurfactants can be used to increase its solubility and availability to degrading microorganisms. frontiersin.org
In Situ Flushing A technique where a remediation solution is injected into the contaminated area to flush pollutants towards an extraction point. Similar to soil washing, but performed on-site without excavation. A solution with appropriate biosurfactants could be used to flush N-Lauryldiethanolamine from the subsurface. frontiersin.org

Analytical Method Development and Interferences

Quantification of N-Lauryldiethanolamine in Complex Matrices

Quantifying N-Lauryldiethanolamine requires robust methods capable of handling complex sample matrices, where numerous other compounds can obscure the analyte's signal. Researchers have developed specific protocols for its analysis in both commercial formulations and biological specimens.

Plant protection products (PPPs), or pesticides, are complex formulations containing active ingredients and various co-formulants. nih.gov N-Lauryldiethanolamine can be present as a co-formulant, such as an antistatic agent or emulsifier. The quality control of these products necessitates accurate determination of all components to ensure efficacy and safety. iaea.org

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a primary technique for this purpose. For instance, during the analysis of herbicides in tea samples, N-Lauryldiethanolamine was identified as a significant interfering compound. researchgate.netnih.gov The analytical approach utilized high-performance liquid chromatography coupled with a hybrid quadrupole-orbitrap mass spectrometer (LC-Q-Orbitrap-HRMS). nih.gov This high-resolution mass spectrometry (HRMS) technique allows for the accurate mass measurement of precursor and fragment ions, which is crucial for the unequivocal identification and quantification of the compound amidst other formulation components. researchgate.netnih.gov Method development for PPP analysis often follows stringent guidelines, such as those from SANTE, to ensure validation and reliability. nih.govlaus.group

Table 1: Analytical Methods for N-Lauryldiethanolamine in Complex Matrices
MatrixAnalytical TechniqueKey Findings/ParametersReference
Plant Protection Products (Tea)HPLC coupled to Quadrupole-Orbitrap Mass Spectrometer (LC-Q-Orbitrap-HRMS)Identified as an interference leached from plasticware during herbicide analysis. Accurate mass of precursor and fragment ions used for identification. researchgate.netnih.gov
Aspongopus chinensis ExtractsUltra-Performance Liquid Chromatography-Tandem Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)Detected as a constituent; part of a comprehensive chemical profiling strategy using molecular networking. Precursor Ion [M+H]+ at m/z 274.2741. nih.gov

Aspongopus chinensis, an insect used in traditional Chinese medicine, has a complex chemical profile. nih.gov An integrated strategy using ultra-performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) combined with molecular networking was employed to comprehensively characterize the chemical constituents of its aqueous and ethanol (B145695) extracts. nih.govtandfonline.com

In this study, N-Lauryldiethanolamine was successfully identified as one of the 75 compounds analyzed through the molecular network approach. nih.gov The identification was based on its precursor ion [M+H]⁺ at an m/z of 274.2741 and its characteristic fragment ions (m/z 57.0710, 70.0659, 88.0760, 106.0869). nih.gov This untargeted, metabolomics-style approach demonstrates a powerful method for detecting N-Lauryldiethanolamine within highly complex biological matrices without prior isolation, avoiding the cost and inefficiency of traditional techniques. nih.gov

Development of Novel Analytical Methodologies for N-Lauryldiethanolamine and its Metabolites

The advancement of analytical instrumentation continues to push the boundaries of chemical detection, enabling more comprehensive profiling of complex mixtures. For a compound like N-Lauryldiethanolamine, which can be both a target analyte and a contaminant, novel methodologies focus on improving specificity, sensitivity, and the scope of analysis.

One such innovative approach is the use of UPLC-QTOF-MS combined with molecular networking, as applied to the analysis of Aspongopus chinensis extracts. nih.govtandfonline.com This strategy represents a shift from targeted analysis (looking for a specific compound) to an untargeted or comprehensive screening approach. By clustering compounds with similar fragmentation patterns, molecular networking can help identify known compounds like N-Lauryldiethanolamine and tentatively identify related, previously uncharacterized molecules in a single analysis. nih.gov This is particularly powerful for natural product discovery and for understanding the complete chemical composition of a sample.

While the literature identified in the search provides detailed methods for the parent compound, specific analytical strategies for the metabolites of N-Lauryldiethanolamine are not extensively detailed. However, the general analytical frameworks used for drug metabolite identification are applicable. nih.govresearchgate.netvu.nl These typically involve incubating the parent compound with liver microsomes or hepatocytes, followed by analysis with high-resolution LC-MS to detect and identify metabolic products such as hydroxylated or N-dealkylated species. The development of such specific methods for N-Lauryldiethanolamine would be a future research direction to fully understand its biological fate.

Corrosion Inhibition Research

N-Lauryldiethanolamine and Related Amine-Based Compounds as Corrosion Inhibitors

N-Lauryldiethanolamine is part of a broader class of amine-based organic compounds recognized for their efficacy as corrosion inhibitors. These molecules are particularly effective for protecting metallic materials such as iron and steel in acidic environments, which are common in industrial processes like acid cleaning, pickling, and descaling. peacta.org The effectiveness of an organic inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier. peacta.org

The structure of N-Lauryldiethanolamine, featuring a long hydrophobic lauryl (dodecyl) chain and a hydrophilic diethanolamine (B148213) head group, makes it an effective surfactant. This amphiphilic nature facilitates the formation of a stable, organized film at the metal-solution interface. The key functional groups are the tertiary amine (nitrogen) and the two hydroxyl groups (oxygen), which contain lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms, creating coordinate covalent bonds that anchor the inhibitor molecule to the surface. peacta.org

Research into structurally similar compounds, such as Diethanolamine (DEA), provides significant insight into the inhibitory mechanism. Studies on DEA show it to be a highly effective inhibitor for mild steel in sulfuric acid. peacta.org Its inhibition efficiency is concentration-dependent, increasing significantly as more molecules become available to cover the metal surface. peacta.org The presence of heteroatoms like nitrogen and oxygen is crucial for the inhibitory action, a feature shared by N-Lauryldiethanolamine. peacta.orgmdpi.com

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which N-Lauryldiethanolamine and related compounds inhibit corrosion is through adsorption onto the metal surface, creating a film that isolates the metal from the corrosive medium. peacta.org This adsorption can occur through two main pathways: physical adsorption (physisorption) and chemical adsorption (chemisorption).

Physical Adsorption involves electrostatic forces between the inhibitor molecules and the metal surface. In acidic solutions, the metal surface typically carries a net positive charge, while the inhibitor can become protonated. The electrostatic attraction between the charged inhibitor molecules and the charged metal surface leads to the formation of an adsorbed layer. This type of adsorption is generally characterized by lower bond energies and may decrease with rising temperature. peacta.org Studies on the closely related Diethanolamine (DEA) have shown that its inhibition of mild steel corrosion is due to physical adsorption on the metal surface. peacta.org

Chemical Adsorption (Chemisorption) involves the formation of stronger coordinate covalent bonds through electron sharing between the inhibitor and the metal. This occurs when heteroatoms in the organic molecule, such as nitrogen and oxygen in N-Lauryldiethanolamine, donate their lone pair electrons to the vacant d-orbitals of the metal atoms. peacta.org This process results in a more stable and robust protective layer. Often, the adsorption process is a combination of both physisorption and chemisorption.

The adsorption behavior of these inhibitors often conforms to specific adsorption isotherms, such as the Langmuir or Frumkin models, which describe the relationship between the inhibitor concentration in the solution and the degree of surface coverage on the metal. peacta.orgekb.egresearchgate.net For instance, the adsorption of DEA on mild steel in sulfuric acid has been found to follow Frumkin's adsorption isotherm. peacta.org

The nitrogen and oxygen atoms within the N-Lauryldiethanolamine molecule are the active centers for adsorption. peacta.orgmdpi.com These heteroatoms possess unshared (lone pair) electrons that are readily available for sharing. peacta.org The nitrogen atom of the tertiary amine and the oxygen atoms of the two hydroxyl groups can donate these electrons to the unoccupied d-orbitals of iron on the steel surface. This donor-acceptor interaction results in the formation of a coordinate bond, a key feature of chemisorption, leading to a strongly anchored protective film. peacta.org

The presence of these polar functional groups enhances the molecule's ability to adsorb effectively, with the rest of the molecule, particularly the long lauryl chain, forming a hydrophobic barrier that repels water and corrosive species from the metal surface. mdpi.com

Electrochemical Studies of Corrosion Inhibition

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors and elucidating their mechanisms. Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed information about how inhibitors affect corrosion kinetics.

Potentiodynamic polarization studies are used to determine the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By measuring the corrosion current density (Icorr), one can calculate the inhibitor's efficiency.

In studies of related compounds like Diethanolamine (DEA), polarization curves show that the presence of the inhibitor reduces both the anodic and cathodic currents, with only a slight change in the corrosion potential (Ecorr). This indicates that the inhibitor acts as a mixed-type inhibitor , meaning it suppresses both the metal dissolution and hydrogen evolution reactions simultaneously. peacta.org The inhibitor molecules adsorb onto the metal surface, blocking the active sites available for these reactions. peacta.org

The inhibition efficiency (%IE) can be calculated from the corrosion current densities with and without the inhibitor (Icorr and I°corr, respectively) using the following formula:

%IE = [(I°corr - Icorr) / I°corr] x 100

Data from studies on DEA demonstrate that as the concentration of the inhibitor increases, the corrosion current density (Icorr) decreases, and consequently, the inhibition efficiency (%IE) increases significantly.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 0.5 M H₂SO₄ with Diethanolamine (DEA) at 303 K

Inhibitor Concentration (M)Ecorr (mV vs SCE)Icorr (μA/cm²)Inhibition Efficiency (%IE)
Blank-4981000-
1 x 10⁻⁷-50244755.3
1 x 10⁻⁶-50535564.5
1 x 10⁻⁵-50825174.9
1 x 10⁻⁴-51015884.2
1 x 10⁻³-51311388.7

Data adapted from research on Diethanolamine, a structurally related compound. peacta.org

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of the metal/solution interface. The results are often presented as a Nyquist plot, which can reveal the mechanism of corrosion inhibition. For an inhibitor that works by forming a protective film, the EIS data typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). bohrium.com

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A larger Rct value indicates slower corrosion kinetics and higher inhibition efficiency. The increase in Rct upon adding an inhibitor like N-Lauryldiethanolamine is attributed to the formation of an insulating adsorbed layer on the metal surface, which impedes the charge transfer process necessary for corrosion. bohrium.com

Double-Layer Capacitance (Cdl): This value is related to the dielectric properties of the interface. A decrease in Cdl is typically observed as the inhibitor molecules adsorb onto the surface and displace the pre-adsorbed water molecules, which have a higher dielectric constant. This decrease signifies an increase in the thickness of the electrical double layer or a decrease in the local dielectric constant, confirming the formation of a protective surface film.

Table 2: Conceptual EIS Parameters for a Typical Amine-Based Inhibitor

Inhibitor ConcentrationRct (Ω·cm²)Cdl (μF/cm²)Inhibition Efficiency (%IE)
Blank50200-
Low30012083.3
Medium8008093.8
High25005098.0

This table illustrates the expected trend for an effective film-forming inhibitor based on general principles of EIS analysis. bohrium.comchemrevlett.com

Gravimetric Measurements of Corrosion Rate

Gravimetric measurement, or the weight loss method, stands as a fundamental technique for evaluating the performance of corrosion inhibitors. This method involves exposing a pre-weighed metal coupon to a corrosive environment, both with and without an inhibitor, over a specified period. The difference in weight before and after exposure allows for the calculation of the corrosion rate and the inhibitor's efficiency.

Computational Chemistry in Corrosion Inhibition Studies

Computational chemistry has become an indispensable tool in the field of corrosion science, offering molecular-level insights into how inhibitors interact with metal surfaces. These theoretical studies can predict the efficiency of an inhibitor and elucidate its mechanism of action, thereby guiding the development of new and more effective compounds. Key methods employed include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) Calculations of Inhibitor-Surface Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In corrosion inhibition research, DFT calculations are applied to determine parameters that correlate with a molecule's ability to prevent corrosion. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). A high EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant orbitals of a metal surface, while a low ELUMO value indicates a higher capacity to accept electrons from the metal. A small energy gap generally implies higher reactivity and thus greater inhibition efficiency.

However, no published research could be located that has performed DFT calculations on the N-Lauryldiethanolamine molecule for the purpose of corrosion inhibition analysis. As a result, values for its quantum chemical descriptors and analysis of its inhibitor-surface interactions based on DFT are not available.

Molecular Dynamics Simulations of Adsorption Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of the interaction between an inhibitor molecule and a metal surface in a simulated corrosive solution. This method models the movement of atoms over time, allowing researchers to visualize the adsorption process, determine the preferred orientation of the inhibitor on the surface (e.g., flat-lying or perpendicular), and calculate the adsorption energy. A higher negative value for adsorption energy signifies a more stable and spontaneous adsorption process, indicating stronger bonding between the inhibitor and the metal, which is crucial for forming a persistent protective layer.

As with DFT calculations, the scientific literature lacks any studies that have employed Molecular Dynamics simulations to investigate the adsorption behavior of N-Lauryldiethanolamine on metal surfaces. Therefore, no findings on its adsorption energy or equilibrium configuration at the inhibitor-metal interface can be reported.

Q & A

Q. What are the standard protocols for synthesizing and characterizing N-Lauryldiethanolamine in laboratory settings?

N-Lauryldiethanolamine is synthesized via the reaction of lauryl amine with ethylene oxide under controlled conditions. Characterization typically involves:

  • HPLC analysis to confirm purity (>95% as per industrial standards) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy to verify molecular structure (e.g., confirming the presence of diethanolamine moieties and lauryl chains) .
  • Mass spectrometry (exact mass: 273.2668) for molecular weight validation .
  • Safety protocols : Follow GHS guidelines for skin/eye irritation (Category 2A) and use personal protective equipment (PPE) during handling .

Q. How should researchers design experiments to assess N-Lauryldiethanolamine’s leaching behavior from plastic materials?

  • Extraction methods : Use methanol or food simulants to mimic real-world leaching conditions, as demonstrated in studies on polyethylene (PE) and polypropylene (PP) samples .
  • Analytical detection : Employ LC-MS to identify the compound at trace levels (e.g., Feature 273.2658@7.19) .
  • Statistical validation : Compare washed vs. unwashed samples using t-tests (e.g., no significant difference at p > 0.1 in leaching intensity) .
  • Environmental controls : Maintain consistent temperature (+4°C storage) to prevent degradation .

Q. What are the critical safety considerations for handling N-Lauryldiethanolamine in laboratory environments?

  • Risk mitigation : Adhere to GHS safety labels for skin corrosion/irritation (Category 2) and eye damage (Category 2A). Use fume hoods and avoid direct contact .
  • First aid : Rinse eyes/skin with water for 15 minutes upon exposure and seek medical evaluation .
  • Waste disposal : Classify as non-environmentally hazardous but follow institutional guidelines for amine-containing waste .

Advanced Research Questions

Q. How can contradictory data on N-Lauryldiethanolamine’s leaching persistence be resolved?

  • Sample preparation : Standardize washing protocols (e.g., detergent type, rinse cycles) to reduce variability .
  • Matrix effects : Account for polymer crystallinity (PE vs. PP) and additive interactions using differential scanning calorimetry (DSC) .
  • Longitudinal studies : Monitor leaching over extended periods to assess time-dependent release patterns.

Q. What mechanistic approaches are used to study N-Lauryldiethanolamine’s cytotoxicity?

  • In vitro assays : Conduct cell viability tests (e.g., MTT assays) with dose-response curves. Note inhibitory effects starting at 30 µM and cholesterol homeostasis disruption at 3 µM .
  • Transcriptomic analysis : Use RNA sequencing to identify pathways affected (e.g., lipid metabolism genes).
  • Comparative toxicology : Contrast results with structurally similar surfactants to isolate toxicity mechanisms.

Q. How should researchers address gaps in toxicological data for risk assessment?

  • Literature reviews : Apply PRISMA guidelines to systematically identify missing data (e.g., chronic exposure studies) .
  • Predictive modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate LD50 and NOAEL values.
  • Collaborative studies : Partner with toxicology labs to validate in silico predictions via in vivo testing .

Q. What methodologies optimize the detection of N-Lauryldiethanolamine in complex environmental matrices?

  • Sample preconcentration : Use solid-phase extraction (SPE) with C18 cartridges to enhance sensitivity.
  • High-resolution MS : Employ Orbitrap or TOF-MS for accurate mass identification (e.g., 273.2658 m/z) .
  • Quality control : Include internal standards (e.g., deuterated analogs) to correct for matrix interference .

Q. How can researchers ensure reproducibility in studies involving N-Lauryldiethanolamine?

  • Detailed reporting : Follow NIH guidelines for documenting experimental conditions (e.g., solvent purity, temperature) .
  • Data sharing : Publish raw chromatograms and spectral data in supplementary materials.
  • Inter-lab validation : Participate in round-robin trials to harmonize analytical protocols .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of N-Lauryldiethanolamine?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values.
  • ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 3 µM vs. 30 µM) to assess significance .
  • Power analysis : Pre-determine sample sizes to ensure adequate detection of effect sizes (e.g., 61% induction at 3 µM) .

Q. How should systematic reviews on N-Lauryldiethanolamine’s applications be structured?

  • Scoping frameworks : Use Arksey & O’Malley’s methodology to map research trends and gaps (e.g., food contact materials vs. industrial uses) .
  • Meta-analysis : Pool toxicity data using random-effects models to account for heterogeneity .
  • Stakeholder consultation : Engage polymer scientists and regulators to prioritize research needs .

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Lauryldiethanolamine

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